

# Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling Pathways

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Compound of Interest		
Compound Name:	(R)-Brivanib alaninate-d4	
Cat. No.:	B12381546	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Brivanib alaninate (BMS-582664) is an orally available small molecule that acts as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed by Bristol-Myers Squibb, it is the alanine ester prodrug of brivanib (BMS-540215), which is hydrolyzed to its active form in vivo.[1] Brivanib competitively binds to the ATP-binding domain of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor angiogenesis, growth, and survival.[3] This technical guide provides a comprehensive overview of brivanib alaninate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.

### **Mechanism of Action**

Brivanib exerts its anti-tumor activity by targeting key drivers of angiogenesis and tumor cell proliferation. It shows potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, and also demonstrates significant activity against VEGFR-1 and VEGFR-3.[1] Additionally, brivanib effectively inhibits FGFR-1 and FGFR-2, which are implicated in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[1] The dual inhibition of both VEGFR and FGFR pathways provides a broader spectrum of anti-tumor activity and may overcome resistance mechanisms that can arise from targeting a single pathway.[2]



## **Quantitative Data**

The following tables summarize the in vitro and in vivo activity of brivanib and its active moiety, BMS-540215.

Table 1: In Vitro Kinase and Cell-Based Inhibitory

**Activity of Brivanib (BMS-540215)** 

Target/Assay	IC50 (nmol/L)	Ki (nmol/L)	Reference(s)
Kinase Activity			
VEGFR-1	380	-	[1]
VEGFR-2	25	26	[1]
VEGFR-3	10	-	[1]
FGFR-1	148	-	[1]
FGFR-2	125	-	[1]
FGFR-3	68	-	[1]
Cell-Based Activity			
VEGF-stimulated HUVEC Proliferation	40	-	[1]
FGF-stimulated HUVEC Proliferation	276	-	[1]

Table 2: In Vivo Efficacy of Brivanib Alaninate in Xenograft Models



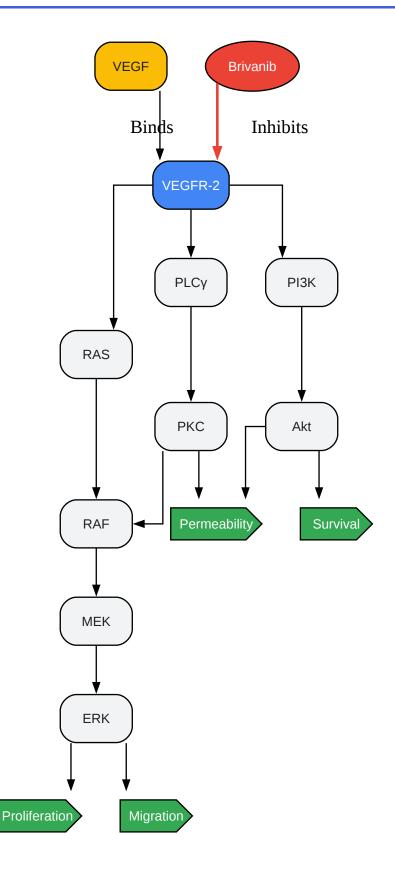
Tumor Model	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)	Reference(s)
Н3396	60	85	[4]
Н3396	90	97	[4]
L2987 (non-small cell lung)	80	85	[4]
L2987 (non-small cell lung)	107	97	[4]
06-0606 (patient- derived HCC)	50	55	[4]
06-0606 (patient- derived HCC)	100	13	[4]

# **Signaling Pathways**

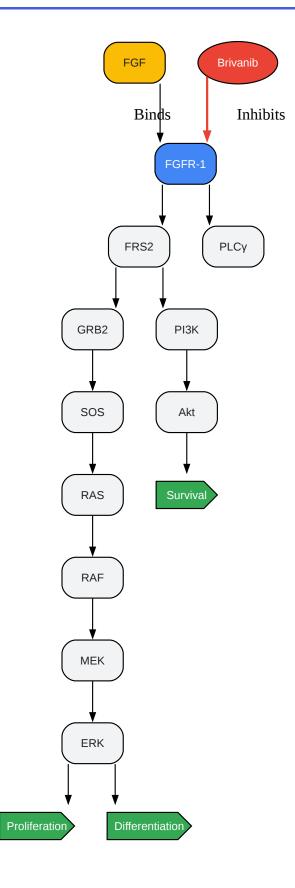
Brivanib's therapeutic potential stems from its ability to disrupt critical signaling cascades downstream of VEGFR and FGFR.

## **VEGFR-2 Signaling Pathway and Brivanib Inhibition**













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#### References

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